molecular formula C12H14ClF3O2 B14064470 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B14064470
M. Wt: 282.68 g/mol
InChI Key: UBIJEFHKNZUITM-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with 3-chloropropyl chloride, ethyl alcohol, and trifluoromethoxy reagents under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the benzene ring.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving the interaction of organic compounds with biological systems.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and interactions due to its electronegativity and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene
  • Benzene, (3-chloropropyl)-

Uniqueness

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H14ClF3O2

Molecular Weight

282.68 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O2/c1-2-17-11-6-5-10(18-12(14,15)16)8-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

UBIJEFHKNZUITM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)(F)F)CCCCl

Origin of Product

United States

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